3-Bromo-6-chloro-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine
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Overview
Description
3-Bromo-6-chloro-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine is a complex organic compound featuring a pyrazine ring substituted with bromine, chlorine, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine typically involves multi-step organic reactions. One common approach is the halogenation of a pyrazine derivative, followed by the introduction of the trifluoromethylphenyl group through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethylphenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-Bromo-6-chloro-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-fluorobenzotrifluoride
- 4-Chloro-3-(trifluoromethyl)phenyl derivatives
Uniqueness
3-Bromo-6-chloro-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine is unique due to the combination of its halogenated pyrazine core and the trifluoromethylphenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-6-chloro-5-[3-(trifluoromethyl)phenyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N3/c12-8-10(17)19-9(13)7(18-8)5-2-1-3-6(4-5)11(14,15)16/h1-4H,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOZTMMBFWBYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(C(=N2)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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